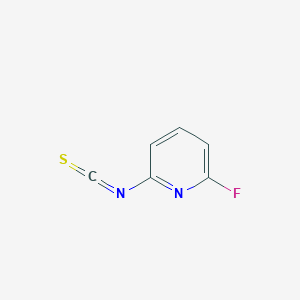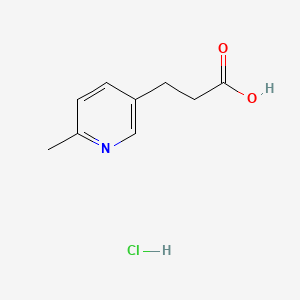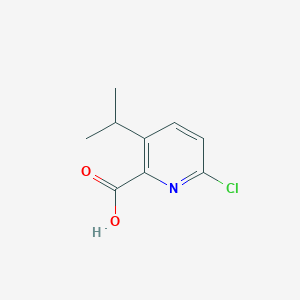
5-bromo-1-ethynyl-2,3-dihydro-1H-inden-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-1-ethynyl-2,3-dihydro-1H-inden-1-amine is a chemical compound that belongs to the class of indene derivatives. This compound is characterized by the presence of a bromine atom, an ethynyl group, and an amine group attached to the indene ring system. Indene derivatives are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-ethynyl-2,3-dihydro-1H-inden-1-amine typically involves multi-step organic reactions. One common synthetic route starts with the bromination of 2,3-dihydro-1H-inden-1-one to form 5-bromo-2,3-dihydro-1H-inden-1-one . This intermediate is then subjected to ethynylation using ethynyl magnesium bromide under anhydrous conditions to introduce the ethynyl group. Finally, the resulting compound undergoes reductive amination with ammonia or an amine source to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-bromo-1-ethynyl-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Oxidation Reactions: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction Reactions: The compound can be reduced to form saturated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and alkyl halides.
Oxidation Reactions: Reagents such as potassium permanganate, osmium tetroxide, and hydrogen peroxide are used.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are commonly employed.
Major Products Formed
Substitution Reactions: Products include 5-hydroxy-1-ethynyl-2,3-dihydro-1H-inden-1-amine and 5-alkyl-1-ethynyl-2,3-dihydro-1H-inden-1-amine.
Oxidation Reactions: Products include 5-bromo-1-ethynyl-2,3-dihydro-1H-inden-1-one.
Reduction Reactions: Products include this compound derivatives with saturated ethynyl groups.
Aplicaciones Científicas De Investigación
5-bromo-1-ethynyl-2,3-dihydro-1H-inden-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 5-bromo-1-ethynyl-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in covalent bonding with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromine atom may also enhance the compound’s binding affinity to certain biological targets, contributing to its overall biological effects.
Comparación Con Compuestos Similares
Similar Compounds
5-bromo-2,3-dihydro-1H-inden-1-amine: Lacks the ethynyl group, which may result in different chemical and biological properties.
5-bromo-1-ethynyl-2,3-dihydro-1H-inden-1-one: Contains a carbonyl group instead of an amine group, leading to different reactivity and applications.
1-ethynyl-2,3-dihydro-1H-inden-1-amine: Lacks the bromine atom, which may affect its binding affinity and reactivity.
Uniqueness
5-bromo-1-ethynyl-2,3-dihydro-1H-inden-1-amine is unique due to the presence of both the bromine and ethynyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C11H10BrN |
|---|---|
Peso molecular |
236.11 g/mol |
Nombre IUPAC |
5-bromo-1-ethynyl-2,3-dihydroinden-1-amine |
InChI |
InChI=1S/C11H10BrN/c1-2-11(13)6-5-8-7-9(12)3-4-10(8)11/h1,3-4,7H,5-6,13H2 |
Clave InChI |
QEOLMRZDHPQVDH-UHFFFAOYSA-N |
SMILES canónico |
C#CC1(CCC2=C1C=CC(=C2)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[[(3S)-3-aminobutyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13478176.png)




![1H-spiro[furo[3,4-c]pyridine-3,3'-piperidine] dihydrochloride](/img/structure/B13478211.png)

![5-[(2-Amino-1,3-dimethyl-butyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13478220.png)






